molecular formula C12H18BrNO2 B5178525 2-[4-(4-Bromophenoxy)butylamino]ethanol

2-[4-(4-Bromophenoxy)butylamino]ethanol

Cat. No.: B5178525
M. Wt: 288.18 g/mol
InChI Key: GIJWSCYBAWJQNG-UHFFFAOYSA-N
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Description

2-[4-(4-Bromophenoxy)butylamino]ethanol is an organic compound with the molecular formula C12H18BrNO2 It is characterized by the presence of a bromophenoxy group attached to a butylaminoethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Bromophenoxy)butylamino]ethanol typically involves the reaction of 4-bromophenol with butylamine and ethylene oxide. The process can be summarized in the following steps:

    Formation of 4-(4-Bromophenoxy)butylamine: This intermediate is synthesized by reacting 4-bromophenol with butylamine in the presence of a base such as sodium hydroxide.

    Reaction with Ethylene Oxide: The intermediate 4-(4-Bromophenoxy)butylamine is then reacted with ethylene oxide under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Bromophenoxy)butylamino]ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the ethanol moiety can be oxidized to form a carbonyl group.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a phenoxybutylaminoethanol derivative.

    Substitution: The bromine atom can be substituted with other functional groups such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or Grignard reagents.

Major Products Formed

    Oxidation: Formation of 2-[4-(4-Bromophenoxy)butylamino]acetaldehyde.

    Reduction: Formation of 2-[4-(4-Phenoxy)butylamino]ethanol.

    Substitution: Formation of various substituted phenoxybutylaminoethanol derivatives.

Scientific Research Applications

2-[4-(4-Bromophenoxy)butylamino]ethanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[4-(4-Bromophenoxy)butylamino]ethanol involves its interaction with specific molecular targets. The bromophenoxy group can interact with hydrophobic pockets in proteins, while the butylaminoethanol moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenoxy)ethanol: Lacks the butylamino group, making it less versatile in biological applications.

    4-(4-Bromophenoxy)butylamine: Lacks the ethanol moiety, affecting its solubility and reactivity.

    2-(Butylamino)ethanol: Lacks the bromophenoxy group, reducing its potential for specific interactions with biological targets.

Uniqueness

2-[4-(4-Bromophenoxy)butylamino]ethanol is unique due to the presence of both the bromophenoxy and butylaminoethanol groups. This combination allows for a wide range of chemical reactions and biological interactions, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[4-(4-bromophenoxy)butylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO2/c13-11-3-5-12(6-4-11)16-10-2-1-7-14-8-9-15/h3-6,14-15H,1-2,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIJWSCYBAWJQNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCCNCCO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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